molecular formula C16H17NO3S B2655148 N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide CAS No. 1421497-49-5

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide

Cat. No.: B2655148
CAS No.: 1421497-49-5
M. Wt: 303.38
InChI Key: HIMYYSYISZXFJB-UHFFFAOYSA-N
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Description

N-(2-(2,3-dihydrobenzofuran-5-yl)-2-hydroxyethyl)-2-(thiophen-2-yl)acetamide is a useful research compound. Its molecular formula is C16H17NO3S and its molecular weight is 303.38. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications

Synthesis and Anti-Inflammatory Activity

Research by Sunder and Maleraju (2013) involved synthesizing derivatives related to the chemical compound , focusing on their anti-inflammatory activity. They synthesized eight derivatives and tested them, finding significant anti-inflammatory activity in several of them. This study underscores the potential of such compounds in developing new anti-inflammatory agents (Sunder & Maleraju, 2013).

Antitumor Activity

Yurttaş et al. (2015) synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives with various heterocyclic ring systems, including structures similar to the compound of interest. These derivatives were evaluated for their antitumor activity against approximately 60 human tumor cell lines. This demonstrates the compound's framework's utility in creating potential antitumor agents (Yurttaş, Tay, & Demirayak, 2015).

Coordination Complexes and Antioxidant Activity

Chkirate et al. (2019) discussed the synthesis of pyrazole-acetamide derivatives and their coordination complexes with Co(II) and Cu(II) ions. These complexes were analyzed for their antioxidant activity, revealing significant activity and suggesting potential applications in oxidative stress-related conditions (Chkirate et al., 2019).

Chemoselective Acetylation

Magadum and Yadav (2018) explored the chemoselective acetylation of 2-aminophenol to N-(2-hydroxyphenyl)acetamide using immobilized lipase, highlighting a novel approach to synthesizing related compounds efficiently and selectively. This method has implications for the synthesis of pharmaceutical intermediates and other related compounds (Magadum & Yadav, 2018).

Synthesis and Biological Evaluation of Heterocyclic Compounds

Radwan, Shehab, and El-Shenawy (2009) developed 5-substituted benzo[b]thiophene derivatives with potential anti-inflammatory activity, demonstrating the versatility of the compound's core structure in generating biologically active molecules (Radwan, Shehab, & El-Shenawy, 2009).

Properties

IUPAC Name

N-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-hydroxyethyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO3S/c18-14(10-17-16(19)9-13-2-1-7-21-13)11-3-4-15-12(8-11)5-6-20-15/h1-4,7-8,14,18H,5-6,9-10H2,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIMYYSYISZXFJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C1C=C(C=C2)C(CNC(=O)CC3=CC=CS3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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